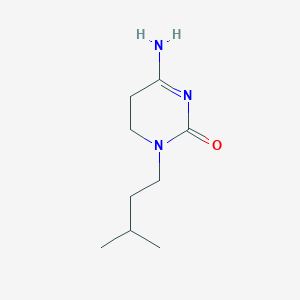

4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one

Description

Properties

IUPAC Name |

6-amino-3-(3-methylbutyl)-4,5-dihydropyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c1-7(2)3-5-12-6-4-8(10)11-9(12)13/h7H,3-6H2,1-2H3,(H2,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTHJGUBFUJLKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CCC(=NC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylbutylamine with urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted tetrahydropyrimidines and their derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its tetrahydropyrimidine ring structure allows for further functionalization and modification, making it a versatile intermediate in organic synthesis.

Biology

Research has indicated that 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one may act as an enzyme inhibitor . It interacts with biological macromolecules, potentially affecting metabolic pathways. Studies have shown that it can inhibit enzymes involved in critical biological processes.

Medicine

The compound is being investigated for its therapeutic properties , particularly in:

- Pharmaceutical Development: As a pharmaceutical intermediate for various drugs.

- Potential Drug Targets: Its mechanism of action may involve binding to specific enzyme active sites, thereby blocking substrate access and modulating metabolic pathways.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties such as polymers and coatings. Its unique chemical structure contributes to enhanced performance characteristics in various formulations.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of tetrahydropyrimidinones could effectively inhibit acetylcholinesterase (AChE), which is crucial for neurodegenerative disease management. The binding affinity of this compound was significantly higher than that of its analogs.

Case Study 2: Antimicrobial Properties

Research indicated that compounds similar to this compound exhibited significant antimicrobial activity against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 256 µg/mL for related compounds.

Mechanism of Action

The mechanism by which 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include inhibition of metabolic enzymes and modulation of signal transduction pathways .

Comparison with Similar Compounds

- 4-Amino-1-(3-methylbutyl)-5,6-dihydropyrimidin-2-one

- 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-thione

Comparison: Compared to its analogs, 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one exhibits unique properties such as higher stability and specific reactivity towards certain reagents. Its tetrahydropyrimidine ring structure provides a distinct advantage in terms of binding affinity and selectivity in biological systems .

Biological Activity

4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one is a compound belonging to the tetrahydropyrimidine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a tetrahydropyrimidine ring substituted with an amino group and a branched alkyl chain. This specific arrangement is crucial for its biological interactions.

Pharmacological Effects

Research indicates that tetrahydropyrimidines exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains. For instance, derivatives of tetrahydropyrimidines have been reported to act as effective inhibitors of bacterial growth due to their ability to disrupt cellular processes.

- Cytotoxicity : Studies have demonstrated that certain tetrahydropyrimidine derivatives can induce apoptosis in cancer cell lines. This suggests potential applications in cancer therapy.

- Vasodilatory Effects : Some analogs have been studied for their ability to induce vasodilation, which can be beneficial in treating cardiovascular diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Key findings include:

- Substituent Effects : The presence of the 3-methylbutyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

- Amino Group Positioning : The amino group at position 4 is critical for interaction with biological targets, influencing binding affinity and potency.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various tetrahydropyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to this compound exhibited significant antibacterial activity at low concentrations (IC50 values ranging from 10 to 50 µg/mL) .

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of tetrahydropyrimidine derivatives on human breast cancer cell lines (MCF-7). The results showed that compounds with structural similarities to our target compound induced cell death at concentrations as low as 25 µM, suggesting a promising avenue for further research in cancer therapeutics .

Data Tables

Q & A

Q. What are the established synthetic routes for 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one, and what precursors are commonly employed?

The compound is synthesized via cyclization of 4-amino-pyrimidine derivatives. A common precursor is 4-amino-6-chloro-2-methylthiopyrimidine, which undergoes alkylation with 3-methylbutyl groups under reflux in aprotic solvents (e.g., DMF or THF). Subsequent hydrogenation using catalysts like Pd/C achieves tetrahydropyrimidine ring formation . Alternative routes involve modifying 4-amino-1-benzyl tetrahydropyridine carboxylate derivatives through nucleophilic substitution .

Q. How is the compound characterized using spectroscopic techniques (NMR, MS, IR)?

Structural confirmation requires multi-nuclear NMR (1H, 13C) to resolve substituent positions and hydrogenation patterns. For example, 1H NMR identifies methylbutyl protons (δ 0.8–1.6 ppm) and NH2 groups (δ 5.2–6.0 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 212.16), while IR confirms carbonyl (1650–1700 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities .

Q. What analytical methods are recommended for purity assessment in pharmacological studies?

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) achieves >95% purity. UV detection at 254 nm is standard. For trace impurities, LC-MS with electrospray ionization (ESI) identifies degradation products, such as oxidized pyrimidine derivatives .

Q. What pharmacological screening assays are used to evaluate its bioactivity?

Primary screens include:

- Kinase inhibition assays : EGFR or PDE inhibition via fluorescence polarization (IC50 determination) .

- Antimicrobial activity : Broth microdilution (MIC values against Gram-positive/negative strains) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent positions) influence pharmacological activity?

Systematic SAR studies reveal:

- Alkyl chain elongation (e.g., from 3-methylbutyl to pentyl) increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Substituent positioning : Electron-withdrawing groups (e.g., F) at the pyrimidine C2 position improve kinase inhibition (e.g., EGFR IC50 reduction from 1.2 µM to 0.4 µM) .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized assay protocols : Fixed ATP concentrations (e.g., 10 µM) in kinase assays to minimize IC50 variability .

- Cell line validation : Use authenticated lines (e.g., ATCC-certified) to reduce proliferation rate discrepancies .

Q. What experimental designs optimize in vivo pharmacokinetic profiling?

- Dosing regimen : Single-dose oral administration (10 mg/kg) in rodents, with plasma sampling at 0.5, 2, 6, and 24 hours. LC-MS/MS quantifies parent compound and metabolites (e.g., N-oxide derivatives) .

- Tissue distribution : Radiolabeled (14C) compound tracks accumulation in target organs (e.g., liver, brain) .

Q. How does the compound interact with biological targets at the molecular level?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding to EGFR’s ATP pocket. Key interactions:

- Hydrogen bonding between the pyrimidin-2-one carbonyl and Lys721.

- Hydrophobic contacts with 3-methylbutyl and Val702 .

Q. What computational methods predict metabolic stability and toxicity?

- Metabolism : CYP450 isoform profiling (e.g., CYP3A4-mediated N-dealkylation) using in silico tools like StarDrop .

- Toxicity : ProTox-II predicts hepatotoxicity (probability score >0.7) due to reactive imine intermediates .

Q. How are structural analogs synthesized to improve aqueous solubility without compromising activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.